

A Comparative Benchmark of AZ-5104 Against Novel EGFR Tyrosine Kinase Inhibitors

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Compound of Interest

Compound Name: AZ-5104

Cat. No.: B605732

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This guide provides an objective comparison of the preclinical performance of **AZ-5104**, an active metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib, against a selection of novel EGFR TKIs. The following sections present quantitative data, detailed experimental protocols for key assays, and visualizations of the targeted signaling pathway and experimental workflows.

Data Presentation

The following tables summarize the in vitro potency and selectivity of **AZ-5104** and novel EGFR TKIs against various EGFR mutations and related kinases. Data has been compiled from multiple preclinical studies.

Table 1: In Vitro Potency (IC₅₀, nM) Against Clinically Relevant EGFR Mutations

Compound	EGFR L858R/T790M	EGFR ex19del	EGFR L858R	EGFR T790M	EGFR ex20ins	Wild-Type EGFR	Reference(s)
AZ-5104	<1 - 3.3	2.6 - 5	6	2	-	25 - 80	[1][2]
Mobocertinib	-	-	-	-	4.3 - 22.5	34.5	[3][4]
CLN-081	-	-	-	-	-	-	[5][6]
Lazertinib	2	5	20.6	1.7	-	76	[2][7]

Note: IC50 values can vary between different assays and experimental conditions. Direct comparison should be made with caution when data is from separate studies.

Table 2: Kinase Selectivity Profile

Compound	Primary Target(s)	Other Inhibited Kinases (>50% inhibition at 1 μ M)	Reference(s)
AZ-5104	Mutant EGFR	ErbB2, ErbB4	[1]
Mobocertinib	EGFR (including ex20ins), HER2	HER4, BLK, and 24 other kinases	[3][8]
CLN-081	Mutant EGFR (including ex20ins)	Selective for mutant over wild-type EGFR	[9][10]
Lazertinib	Mutant EGFR	Low activity against wild-type EGFR, ErbB2, and ErbB4	[2]

Table 3: In Vivo Efficacy in Xenograft Models

Compound	Xenograft Model	Dosing	Tumor Growth Inhibition/Regression	Reference(s)
AZ-5104	LU0387 (H773_V774insN PH)	50 mg/kg, daily	Significant tumor growth inhibition	[11]
AZ-5104	LXF2478 (M766_A767insA SV)	25 mg/kg, daily	Significant tumor growth inhibition	[11]
Mobocertinib	Ba/F3 ASV xenograft	-	Tumor regression	[12]
Mobocertinib	LU0387 (NPH)	30 mg/kg, daily	87% tumor regression	[13]
CLN-081	Genetically engineered mouse models (EGFR ins20)	Dose-dependent	Prolonged survival	[14]
Lazertinib	H1975 intracranial model	10 mg/kg, single dose	Higher uptake in intracranial tumors vs. plasma	[15]
Lazertinib	HepG2/adr xenograft	10 mg/kg, daily	No significant tumor inhibition alone	[16]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

In Vitro Kinase Inhibition Assay (EGFR)

This assay determines the concentration of an inhibitor required to block 50% of EGFR kinase activity (IC₅₀).

Materials:

- Recombinant human EGFR protein (wild-type and mutant forms)
- Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
- ATP
- Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
- Test compounds (**AZ-5104** and novel TKIs)
- 32P-ATP or ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well plates
- Plate reader

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 96-well plate, add the kinase buffer, recombinant EGFR enzyme, and the peptide substrate.
- Add the diluted test compounds to the wells. Include a control with DMSO only.
- Initiate the kinase reaction by adding ATP (and 32P-ATP if using radiometric detection).
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction.
- Quantify kinase activity:

- Radiometric assay: Transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated ^{32}P -ATP, and measure the incorporated radioactivity using a scintillation counter.
- ADP-Glo™ assay: Add ADP-Glo™ reagent to deplete unused ATP, then add kinase detection reagent to convert ADP to ATP and measure the luminescence.
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with TKIs.

Materials:

- Cancer cell lines with relevant EGFR mutations (e.g., NCI-H1975, PC-9)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Test compounds
- MTT or MTS reagent
- Solubilization solution (for MTT assay, e.g., DMSO)
- 96-well plates
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the test compounds in the cell culture medium.

- Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
- Add MTT or MTS reagent to each well and incubate for 2-4 hours.
- If using MTT, add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of TKIs in a living organism.

Materials:

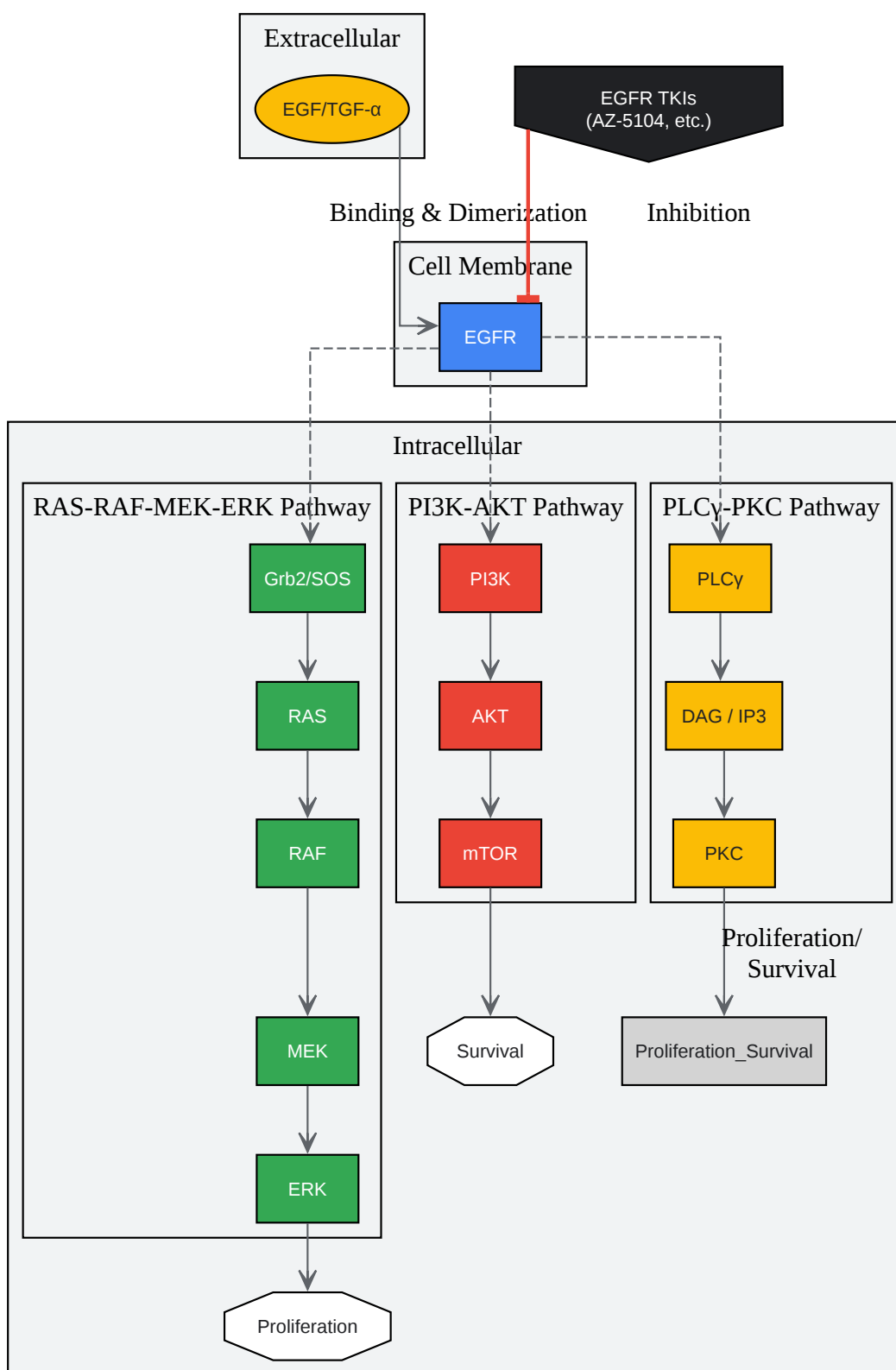
- Immunocompromised mice (e.g., nude or NOD-SCID)
- Cancer cell line suspension or patient-derived tumor fragments
- Test compounds formulated for in vivo administration
- Calipers for tumor measurement

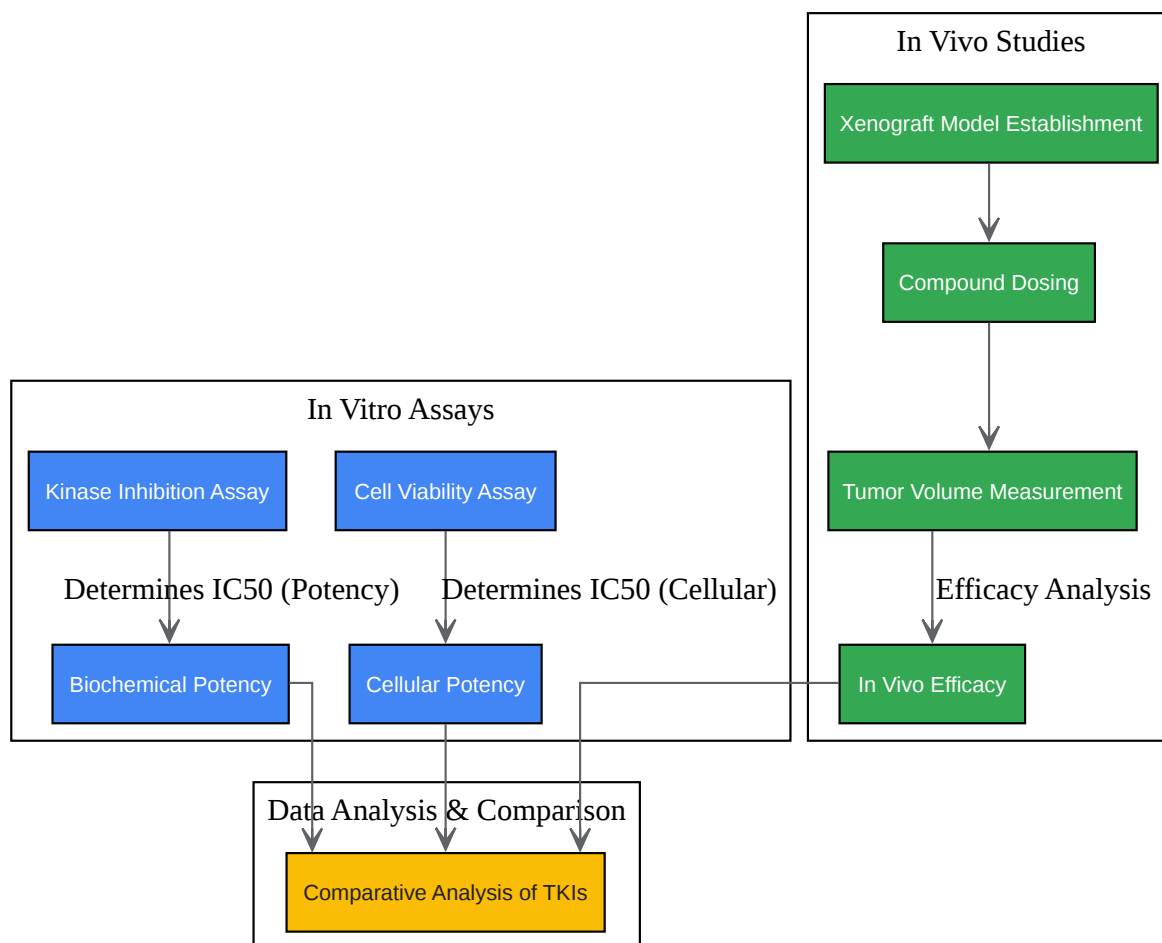
Procedure:

- Subcutaneously inject cancer cells or implant tumor fragments into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.

- Administer the test compounds and vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).
- Measure the tumor volume using calipers at regular intervals. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
- Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Signaling Pathway and Experimental Workflow Diagrams





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